molecular formula C10H17BrN4O2 B2587735 Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2416217-59-7

Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No.: B2587735
CAS No.: 2416217-59-7
M. Wt: 305.176
InChI Key: OSBGHDPMMDGDSR-ZCFIWIBFSA-N
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Description

Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate typically involves the following steps:

    Formation of the triazole ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the ethyl group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is a common motif in bioactive molecules, making it relevant for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential as a pharmacophore is explored for the development of new therapeutic agents. Its structural features may impart specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom and carbamate group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[(1R)-1-(4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Tert-butyl N-[(1R)-1-(5-chloro-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

    Tert-butyl N-[(1R)-1-(5-bromo-1,2,4-triazol-3-yl)ethyl]carbamate: Lacks the methyl group, which may influence its steric and electronic characteristics.

Uniqueness

Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate is unique due to the presence of both the bromine atom and the methyl group on the triazole ring. These substituents can significantly impact its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN4O2/c1-6(7-13-14-8(11)15(7)5)12-9(16)17-10(2,3)4/h6H,1-5H3,(H,12,16)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBGHDPMMDGDSR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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